![molecular formula C16H18N2O2S B4711559 2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B4711559.png)
2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-2-ylmethyl)benzamide
Overview
Description
2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-2-ylmethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a pyridine ring, and a methoxyethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-mercaptoethanol with methoxyethyl chloride to form 2-(2-methoxyethylthio)ethanol. This intermediate is then reacted with 2-chloromethylpyridine to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-2-ylmethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The sulfanyl group may play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-[(2-methoxyethyl)sulfanyl]ethanol: This compound shares the methoxyethyl sulfanyl group but lacks the benzamide and pyridine components.
2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-3-ylmethyl)benzamide: This is a positional isomer with the pyridine ring attached at a different position.
Uniqueness
2-[(2-methoxyethyl)sulfanyl]-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-methoxyethylsulfanyl)-N-(pyridin-2-ylmethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-20-10-11-21-15-8-3-2-7-14(15)16(19)18-12-13-6-4-5-9-17-13/h2-9H,10-12H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCKOVFEBDAOBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.